1,4-Dibenzyl-2-(chloromethyl)piperazine
Overview
Description
1,4-Dibenzyl-2-(chloromethyl)piperazine is a chemical compound with the molecular formula C19H23ClN2 . It is a white to yellow solid and is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular weight of this compound is 314.86 . The InChI code for this compound is 1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2 .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 314.86 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Asymmetric Synthesis
1,4-Dibenzyl-2-(chloromethyl)piperazine has been utilized in the asymmetric synthesis of piperazine alkaloids. An example includes the synthesis of (2S,5S)-2,5-dibenzyl-1,4-dimethylpiperazine, achieved by reducing a dione precursor prepared through catalytic asymmetric hydrogenation (Takeuchi et al., 1990).
Drug Synthesis
This compound plays a role in the improved synthesis of drugs like trimetazidine hydrochloride. A new synthetic route using this compound as a precursor has been developed to produce trimetazidine hydrochloride, offering a cost-effective, simpler, and more efficient method (X. Ping, 2003).
Development of Novel Compounds
Research has focused on the development of new benzylpiperazine derivatives bearing mono- and bis-dialkyl substituted 1,2,4-triazoles. These compounds, synthesized using this compound, have potential applications in various fields, including pharmaceuticals (Al-Soud et al., 2005).
Antimicrobial Applications
This compound derivatives have been synthesized and evaluated for their antimicrobial properties. These studies include the creation of 1,4-disubstituted 1,2,3-triazole derivatives showing moderate to good activity against various bacterial and fungal strains (Jadhav et al., 2017).
Structural and Chemical Analysis
Structural aspects of intermolecular interactions in compounds containing 1,4-dibenzylpiperazines have been studied using X-ray diffraction. These studies provide insights into the molecular arrangement and potential applications of such compounds in material science and drug design (Rezler et al., 2014).
Cytotoxicity and Cancer Research
Novel 1,4-dibenzylpiperazine derivatives have been designed and tested for their cytotoxic effects on various cancer cell lines. This research contributes to the development of new therapeutic agents for treating cancer (Yarim et al., 2012).
Antibacterial Agent Development
This compound has been used in the synthesis of novel compounds with enhanced antibacterial activities, demonstrating its significance in addressing drug-resistant bacterial strains (Shroff et al., 2022).
Safety and Hazards
The safety information for 1,4-Dibenzyl-2-(chloromethyl)piperazine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1,4-dibenzyl-2-(chloromethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPECDQDHFCOVSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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